Amphotericin X1
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Overview
Description
Synthesis Analysis
The synthesis of Amphotericin X1 involves a highly efficient and stereoselective approach, as demonstrated in the synthesis of the C21-C37 fragment of Amphotericin B. This process includes key steps such as Fráter-Seebach alkylation, Brown crotylboration, Negishi coupling, Heck reaction, and Horner-Wadsworth-Emmons olefination (Guangwei Wang et al., 2013). Additionally, the synthesis and characterization of amphoteric xylan-type hemicelluloses highlight the role of microwave irradiation in optimizing reaction conditions for amphoteric compounds (Xinwen Peng et al., 2012).
Molecular Structure Analysis
The molecular properties and structure of Amphotericin B channels, which Amphotericin X1 is closely related to, have been elucidated through molecular dynamics simulations. These studies reveal the crucial role of hydrogen bonding interactions in stabilizing the channel in its open form (Maciej Baginski et al., 1997). Moreover, the structure of Amphotericin B's ion-channel formation provides insights into the molecular assembly crucial for its antifungal activity, which is relevant for understanding Amphotericin X1's mechanism (Y. Nakagawa et al., 2016).
Chemical Reactions and Properties
The quantitative structure-activity relationships of Amphotericin B and its derivatives, including Amphotericin X1, indicate the indispensable role of positively charged nitrogen atoms for biological activity and antibiotic-sterol interaction. The presence or absence of specific functional groups significantly influences the compound's interaction with lipidic vesicles and its biological activity (Monique Chéron et al., 1988).
Physical Properties Analysis
The synthesis and characterization of Amphotericin X1 should be understood in the context of its physical properties, such as solubility, thermal stability, and molecular weight. These properties are critical for its function and efficacy as an antifungal compound. Studies on similar amphoteric molecules highlight the importance of understanding these physical aspects for drug development and application (Zhi He et al., 2014).
Chemical Properties Analysis
Amphotericin X1's chemical properties, including reactivity, stability, and interactions with biological molecules, are central to its antifungal action. The self-association of Amphotericin B in ergosterol-containing membranes provides a model for understanding the chemical behavior of Amphotericin X1 in biological environments. The formation of molecular structures responsible for the antibiotic's activity suggests a complex interplay of chemical interactions essential for its function (J. Starzyk et al., 2014).
Scientific Research Applications
Antifungal Activity Mechanism : Amphotericin B demonstrates distinct mechanisms of antifungal activity against yeast and fungal infections. It disrupts the osmotic integrity of fungal cell membranes, causing leakage of intracellular components (Hapala et al., 2005); (Ellis, 2002).
Reducing Toxicity : Modifications in Amphotericin B structure, such as suppression of charge on exocyclic carboxyl groups, can significantly reduce its toxicity while retaining antifungal activity. This approach is critical for enhancing its therapeutic use (Carmody et al., 2005).
Broad-Spectrum Efficacy : Amphotericin B maintains broad-spectrum efficacy against various fungal infections, and resistance to it emerges uncommonly and slowly. This makes it a valuable drug in treating invasive fungal diseases (Cavassin et al., 2021).
Understanding Drug Action : Research on the molecular mechanisms of Amphotericin B's action against Candida albicans using advanced imaging techniques has provided insights into its binding and toxic activity modes (Grela et al., 2019).
Adverse Effects and Alternatives : The toxicities associated with Amphotericin B, particularly nephrotoxicity, limit its use. However, alternatives like liposomal Amphotericin B have shown reduced nephrotoxicity while maintaining efficacy (Girois et al., 2005).
Novel Drug Development : Research on Amphotericin B's effect on Aspergillus fumigatus at the genomic and proteomic levels can pave the way for the development of novel antifungal drugs (Gautam et al., 2008).
Safety And Hazards
Specific safety and hazard information for Amphotericin X1 is not provided in the search results. However, a safety data sheet suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes9.
Future Directions
Future directions for Amphotericin X1 are not explicitly mentioned in the search results. However, there are indications of ongoing research into the use of Amphotericin B and its derivatives, including the development of new dosing strategies and the treatment of invasive fungal infections10. There is also interest in the potential repurposing of Amphotericin B for antibacterial use11.
properties
IUPAC Name |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H75NO17/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)61)38(55)27-48(62-5,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57/h6-19,28-39,41-45,47,50-55,57-59H,20-27,49H2,1-5H3,(H,60,61)/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLVDQCUUOUTLI-TYVGYKFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)OC)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)OC)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H75NO17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
938.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amphotericin X1 |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.